1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a phenyl ring attached to an ethanone group. It is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one typically involves the reaction of 3-methylpyridine with a phenylacetic acid ester in the presence of a base. The reaction proceeds through a series of steps including hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: An impurity in the synthesis of Etoricoxib, a COX-2 inhibitor.
1-(pyridin-4-yl)ethan-1-one: Used in various chemical syntheses and pharmaceutical applications.
Uniqueness: 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the pyridine and phenyl rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[3-(3-methylpyridin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10-9-15-7-6-14(10)13-5-3-4-12(8-13)11(2)16/h3-9H,1-2H3 |
InChI Key |
YDLSKEVGZMBKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC(=CC=C2)C(=O)C |
Origin of Product |
United States |
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